Introduction: A Modern Solution to a Classic Synthetic Challenge
Introduction: A Modern Solution to a Classic Synthetic Challenge
An In-Depth Technical Guide to Sodium 6-Fluoropyridine-2-sulfinate (CAS 2622208-84-6): Properties, Synthesis, and Applications in Modern Drug Discovery
The pyridine ring is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals. However, the synthesis of 2-substituted pyridines via traditional cross-coupling methods, such as the Suzuki-Miyaura reaction, has long been plagued by significant challenges. This "2-pyridyl problem" arises from the inherent instability and poor reactivity of the requisite pyridine-2-boronic acids, often leading to low yields and a frustrating lack of reproducibility.[1][2][3] In an industrial setting, a survey of over 350 attempted Suzuki-Miyaura couplings with pyridine-2-boronates revealed that a mere 8% achieved yields of 20% or higher.[3]
Sodium 6-fluoropyridine-2-sulfinate (CAS 2622208-84-6) emerges as a powerful and effective solution to this long-standing issue. As a stable, crystalline solid, it serves as a superior nucleophilic coupling partner in palladium-catalyzed reactions.[3][4][5] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the core properties, synthesis, reactivity, and applications of this versatile building block, demonstrating its capacity to streamline the synthesis of complex, medicinally relevant molecules.
Section 1: Core Physicochemical Properties
Sodium 6-fluoropyridine-2-sulfinate is a white to off-white solid that is significantly more stable and easier to handle than its boronic acid counterparts.[3][6] Proper storage under an inert atmosphere at refrigerated temperatures is recommended to ensure long-term stability and reactivity.[6]
| Property | Value | Source |
| CAS Number | 2622208-84-6 | [6] |
| Molecular Formula | C₅H₃FNNaO₂S | [6] |
| Molecular Weight | 183.14 g/mol | [6] |
| Physical Form | Solid | [6] |
| Purity | Typically ≥95% | [6] |
| Storage Conditions | Inert atmosphere, 2-8°C | [6] |
| InChI Key | MLGVGPOERPXZDH-UHFFFAOYSA-M | [6] |
Note: An experimental melting point for this specific compound is not widely reported in the literature. For context, the related, non-fluorinated Sodium Pyridine-2-sulfinate (CAS 24367-66-6) has a reported melting point of 284-292°C.[7][8]
Section 2: Synthesis and Purification
The synthesis of pyridine sulfinates is generally straightforward, a key advantage over the often-problematic preparation of pyridine boronates.[2][4] A highly effective and industrially scalable method involves the nucleophilic aromatic substitution of a suitable dihalopyridine with a sulfite salt.[9]
Representative Synthetic Protocol
This protocol describes a representative synthesis of sodium 6-fluoropyridine-2-sulfinate from 2,6-difluoropyridine.
Causality and Experimental Insight:
-
Reagents: 2,6-difluoropyridine is a readily available starting material. Sodium sulfite acts as the inexpensive and stable source of the sulfinate group.
-
Solvent: A mixture of water and ethanol is chosen to ensure the solubility of both the organic pyridine starting material and the inorganic sulfite salt, facilitating the reaction.[9]
-
Temperature: The reaction requires elevated temperatures (≥80°C) to overcome the activation energy for the nucleophilic aromatic substitution.[9] Refluxing provides a stable and consistent reaction temperature.
-
Purification: The product's expected crystallinity and differential solubility allow for a straightforward purification by cooling and recrystallization, removing unreacted starting materials and inorganic byproducts.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2,6-difluoropyridine (1.0 equiv.), sodium sulfite (1.2 equiv.), ethanol, and water.
-
Inerting: The flask is flushed with an inert gas (e.g., nitrogen or argon). While sulfinates are generally stable, this prevents any potential side reactions at elevated temperatures.
-
Heating: The reaction mixture is heated to reflux (typically 80-100°C) with vigorous stirring. The reaction progress is monitored by a suitable analytical technique (e.g., TLC or LC-MS).
-
Workup & Isolation: Upon completion, the reaction mixture is allowed to cool slowly to room temperature and then further cooled in an ice bath to maximize product precipitation.
-
Filtration: The resulting crystalline solid is collected by vacuum filtration and washed with a small amount of cold ethanol to remove soluble impurities.
-
Drying: The purified sodium 6-fluoropyridine-2-sulfinate is dried under vacuum to yield the final product. The structure and purity should be confirmed by analytical methods such as ¹H NMR, ¹⁹F NMR, and LC-MS.
Caption: Representative workflow for the synthesis of sodium 6-fluoropyridine-2-sulfinate.
Section 3: Chemical Reactivity and Mechanistic Insights
The primary utility of sodium 6-fluoropyridine-2-sulfinate is as a nucleophilic partner in palladium-catalyzed cross-coupling reactions.[1][4] This desulfinative coupling provides a robust and highly effective method for forming C(sp²)-C(sp²) bonds, directly addressing the limitations of pyridine boronates.
Key Advantages:
-
High Stability: Unlike boronic acids, which are prone to protodeboronation, sulfinates are bench-stable solids, leading to greater reproducibility.[3]
-
Broad Scope: The reaction is effective with a wide variety of aryl and heteroaryl halides, including electron-rich, electron-poor, and sterically hindered substrates.[4]
-
High Yields: The couplings consistently deliver biaryl products in good to excellent yields where the corresponding Suzuki-Miyaura reactions often fail.[5]
Palladium-Catalyzed Desulfinative Cross-Coupling
The reaction typically proceeds by a catalytic cycle analogous to other palladium cross-coupling reactions.
Self-Validating Protocol Standard: A typical reaction involves the pyridine sulfinate, an aryl or heteroaryl halide, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PCy₃), and a base (e.g., K₂CO₃) in a high-boiling solvent like 1,4-dioxane at elevated temperatures.[4] The choice of ligand is critical; electron-rich, bulky phosphine ligands are often required to promote the reductive elimination step. The base is essential for the transmetalation step.
Caption: Simplified catalytic cycle for Pd-catalyzed desulfinative cross-coupling.
Section 4: Applications in Drug Development
The introduction of a 6-fluoropyridine moiety can significantly enhance the pharmacological properties of a drug candidate. The fluorine atom can modulate basicity (pKa), improve metabolic stability by blocking sites of oxidation, and enhance binding interactions with target proteins through hydrogen bonding or dipole interactions.
The reliability of pyridine sulfinates makes them ideal for:
-
Late-Stage Functionalization: Introducing the fluoropyridyl group at a late stage in a complex synthesis, which is often difficult with less stable reagents.[5]
-
Library Synthesis: Rapidly generating a diverse library of analogues for structure-activity relationship (SAR) studies. This methodology has been successfully applied to prepare derivatives of approved drugs like varenicline (Chantix) and mepyramine (Anthisan).[1][5]
Section 5: Safety, Handling, and Storage
As a responsible scientist, adherence to strict safety protocols is paramount. Sodium 6-fluoropyridine-2-sulfinate should be handled with appropriate personal protective equipment (PPE).
GHS Hazard Information: [6]
-
Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Handling and PPE:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[10]
-
Personal Protective Equipment: Wear appropriate protective eyeglasses or chemical safety goggles, impervious gloves, and a lab coat.[11]
-
Handling: Avoid contact with skin and eyes.[11] Avoid dust formation.[12] Wash hands thoroughly after handling.[13]
-
Storage: Store in a tightly sealed container in a cool, dry place as recommended (2-8°C) under an inert atmosphere.[6][10] Keep away from incompatible materials such as strong acids.[14]
First Aid Measures:
-
If Inhaled: Move to fresh air. If experiencing respiratory symptoms, seek medical attention.[10]
-
If on Skin: Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical advice.[10][13]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[10]
-
If Swallowed: Rinse mouth. Call a poison center or physician if you feel unwell.[10]
References
-
Markovic, T., Rocke, B. N., Blakemore, D. C., Mascitti, V., & Willis, M. C. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(6), 4437–4442. [Link]
-
Markovic, T., Rocke, B. N., Blakemore, D. C., Mascitti, V., & Willis, M. C. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. PMC. [Link]
-
SciSpace. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. [Link]
- Umemoto, T., & Ando, A. (1994). 2-halopyridine-6-sulfonic acid and its salt.
-
Environmental Protection Agency. (2025). 6:2 Fluorotelomer sulfonate sodium salt Properties. [Link]
-
Zhang, Y. (2019). Applications of Sulfinate Salts. Spectrum: Concordia University Research Repository. [Link]
-
Reddy, R. P., & Kumari, A. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances, 11(19), 11386–11427. [Link]
-
Reddy, R. P., & Kumari, A. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. PMC. [Link]
-
Graham, T. J. A., Lambert, R. F., & Kelly, J. S. (2022). Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. Organic & Biomolecular Chemistry, 20(38), 7515–7531. [Link]
-
Reddy, R. P., & Kumari, A. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. Semantic Scholar. [Link]
Sources
- 1. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. (PDF) Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. (2017) | Tim Markovic | 79 Citations [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. Sodium 6-fluoropyridine-2-sulfinate | 2622208-84-6 [sigmaaldrich.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Sodium pyridine-2-sulfinate 24367-66-6 [sigmaaldrich.com]
- 9. EP0393462B1 - 2-halopyridine-6-sulfonic acid and its salt - Google Patents [patents.google.com]
- 10. Triphenylmethanol SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 11. fishersci.com [fishersci.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. dept.harpercollege.edu [dept.harpercollege.edu]
- 14. assets.thermofisher.com [assets.thermofisher.com]
